Balanced Pan-Class I PI3K Inhibition Profile: CLR457 vs. Buparlisib vs. Alpelisib
CLR457 delivers a deliberately balanced pan-class I PI3K inhibition profile with sub-15 nM potency against α, β, and δ isoforms, whereas buparlisib shows marked isoform imbalance (52 nM for α vs. 262 nM for γ, a 5-fold isoform selectivity window) . Alpelisib achieves high potency only at PI3Kα (5 nM) with substantially weaker activity at β (1200 nM) and δ (290 nM), confirming that CLR457 is the only compound of the three that provides true multi-isoform coverage at therapeutically achievable concentrations . The narrow isoform potency distribution of CLR457 (12 nM α, 8.3 nM β, 8.3 nM δ) represents a key optimization milestone over its parent scaffold [1].
| Evidence Dimension | Biochemical IC50 against class I PI3K isoforms (p110α, p110β, p110δ, p110γ) |
|---|---|
| Target Compound Data | PI3Kα: 12 ± 1.5 nM; PI3Kβ: 8.3 ± 1.0 nM; PI3Kδ: 8.3 ± 2.0 nM; PI3Kγ: 230 ± 31 nM |
| Comparator Or Baseline | Buparlisib: PI3Kα 52 nM, PI3Kβ 166 nM, PI3Kδ 116 nM, PI3Kγ 262 nM. Alpelisib: PI3Kα 5 nM, PI3Kβ 1200 nM, PI3Kδ 290 nM, PI3Kγ 250 nM. |
| Quantified Difference | CLR457 is 4.3-fold more potent than buparlisib at PI3Kα (12 vs. 52 nM), 20-fold at PI3Kβ (8.3 vs. 166 nM), and 14-fold at PI3Kδ (8.3 vs. 116 nM). Alpelisib shows 240-fold selectivity for α over β, whereas CLR457 shows <1.5-fold. |
| Conditions | Cell-free biochemical assays using recombinant human p110 catalytic subunits; IC50 determination (assay conditions per individual cited publications). |
Why This Matters
For experiments requiring simultaneous blockade of multiple PI3K isoforms at pharmacologically relevant concentrations, CLR457 provides balanced pan-inhibition unattainable with either buparlisib (insufficient potency) or alpelisib (insufficient β/δ coverage).
- [1] Fairhurst RA, Furet P, Imbach-Weese P, et al. Identification of NVP-CLR457 as an Orally Bioavailable Non-CNS-Penetrant pan-Class IA Phosphoinositol-3-Kinase Inhibitor. J Med Chem. 2022;65(12):8345-8379. GtoPdb ligand activity: PI3Kα pIC50 7.92 (12 nM), PI3Kβ pIC50 8.08 (8.3 nM). PMID: 35500094. View Source
